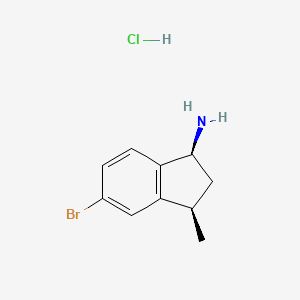

rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

Description

rac-(1R,3S)-5-Bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis, is a chiral bicyclic amine derivative with a bromine substituent at the 5-position and a methyl group at the 3-position of the indene scaffold. Its molecular formula is C₉H₁₁BrClN, with a molecular weight of 248.55 g/mol (estimated from structural analogs in –16).

Properties

Molecular Formula |

C10H13BrClN |

|---|---|

Molecular Weight |

262.57 g/mol |

IUPAC Name |

(1S,3R)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C10H12BrN.ClH/c1-6-4-10(12)8-3-2-7(11)5-9(6)8;/h2-3,5-6,10H,4,12H2,1H3;1H/t6-,10+;/m1./s1 |

InChI Key |

AEJYRJGDXHSWQS-SXNOSCCBSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C2=C1C=C(C=C2)Br)N.Cl |

Canonical SMILES |

CC1CC(C2=C1C=C(C=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves the following steps:

Bromination: The starting material, 3-methyl-2,3-dihydro-1H-indene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Amination: The brominated intermediate is then subjected to amination using an amine source such as ammonia or an amine derivative to introduce the amine group at the 1-position.

Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced forms such as primary or secondary amines.

Substitution: Substituted products with different functional groups replacing the bromine atom.

Scientific Research Applications

rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Structural and Functional Differences

- Halogen Substitution: The target compound’s bromine substituent increases molecular weight and lipophilicity compared to chlorine () or fluorine () analogs. Bromine’s larger atomic radius may enhance binding affinity in hydrophobic pockets of biological targets, as seen in halogen-bonding interactions (e.g., indatraline’s dichlorophenyl group in ).

Stereochemistry :

- Pharmacological Profile: Indatraline () shares the 2,3-dihydro-1H-inden-1-amine core but incorporates a dichlorophenyl group and N-methylation, enhancing its potency and duration of action as a dopamine/norepinephrine/serotonin reuptake inhibitor. The target compound’s bromine and methyl groups may modulate selectivity for specific transporters or receptors.

Metabolic and Stability Considerations

- Metabolism: Indatraline undergoes aromatic hydroxylation and glucuronidation as primary metabolic pathways (). The target compound’s bromine substituent may resist oxidative metabolism compared to chlorine or fluorine, leading to longer half-lives.

- Stability : Brominated compounds often exhibit greater stability under acidic conditions compared to chlorinated analogs, which aligns with the hydrochloride salt formulation of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.